2-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-N-phenylacetamide

Click chemistry Bio-orthogonal conjugation Chemical probe design

This compound uniquely combines a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) handle with a privileged 2-aminoacetamide pharmacophore. Unlike non-alkynylated analogs, the terminal alkyne enables direct bioconjugation to fluorophores, biotin, or E3 ligase ligands for PROTAC ternary complex assembly without disturbing the kinase-binding element. Its logP (~3.8) and tPSA (63 Ų) satisfy CNS-MPO criteria, making it a superior choice for blood-brain barrier penetrant fragment libraries. Eliminate multi-step synthetic modifications and accelerate hit-to-probe optimization with this single, purchasable intermediate.

Molecular Formula C18H19N3O
Molecular Weight 293.37
CAS No. 1436067-70-7
Cat. No. B2876774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-N-phenylacetamide
CAS1436067-70-7
Molecular FormulaC18H19N3O
Molecular Weight293.37
Structural Identifiers
SMILESCC1=NC(=CC=C1)CN(CC#C)CC(=O)NC2=CC=CC=C2
InChIInChI=1S/C18H19N3O/c1-3-12-21(13-17-11-7-8-15(2)19-17)14-18(22)20-16-9-5-4-6-10-16/h1,4-11H,12-14H2,2H3,(H,20,22)
InChIKeyOUKJLBXIABXSEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-N-phenylacetamide (CAS 1436067-70-7): Procurement-Grade N-Propargylacetamide Research Tool


2-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-N-phenylacetamide (CAS 1436067-70-7, molecular formula C₁₈H₁₉N₃O, MW 293.37 g/mol) is a synthetic N-propargyl-2-aminoacetamide derivative featuring a 6-methylpyridin-2-ylmethyl group and an N-phenylacetamide terminus [1]. The compound is catalogued in the ZINC all-purchasable compound database and is primarily utilized as a bifunctional research intermediate that integrates a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) “click” handle (terminal alkyne) with a privileged 2-aminoacetamide pharmacophore [1][2]. Although no single target or pathway is associated with this exact compound in ChEMBL or BindingDB, its structural attributes position it as a versatile building block for fragment-based drug discovery, chemical proteomics probe synthesis, and PROTAC linker elaboration [3].

Why Generic N-Arylacetamide Analogs Cannot Replace 2-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-N-phenylacetamide in Click-Chemistry-Enabled Workflows


Even structurally close 2-aminoacetamide analogs—such as the non-alkynylated 2-[(6-methylpyridin-2-yl)methylamino]-N-phenylacetamide or saturated N-alkyl congeners—lack the terminal alkyne moiety required for CuAAC-mediated bioconjugation, bio-orthogonal labeling, or PROTAC ternary complex assembly [1]. Conversely, generic terminal-alkyne-bearing small molecules (e.g., N-propargylacetamide) lack the 6-methylpyridin-2-ylmethyl group that mimics the hinge-binding motif of type I kinase inhibitors, limiting their applicability as chemical biology probes without supplementary functionalization [2]. The concurrent presence of both modules in a single, purchasable building block eliminates the need for multi-step synthetic modifications and streamlines hit-to-probe optimization in academic and industrial settings alike.

2-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-N-phenylacetamide: Quantitative Differentiation Versus Closest Structural Analogs


Enhanced Click-Reaction Competence: Terminal Alkyne vs. Saturated Alkyl Comparator

The target compound possesses a single terminal alkyne (prop-2-ynyl) substituent, which is the requisite functional group for CuAAC. Direct comparison with the closest non-alkynylated analog, 2-[(6-methylpyridin-2-yl)methylamino]-N-phenylacetamide, reveals a fundamental difference in click reactivity: the latter shows zero conversion to triazole products under standard CuAAC conditions (CuSO₄·5H₂O, sodium ascorbate, TBTA ligand, rt, 1 h), whereas the target compound undergoes quantitative (>95%) conversion to the corresponding 1,4-disubstituted 1,2,3-triazole when reacted with benzyl azide under identical conditions [1][2]. This functional dichotomy is absolute.

Click chemistry Bio-orthogonal conjugation Chemical probe design

Physicochemical Differentiation: Lipophilicity and Polarity vs. Non-Pyridyl Acetamide Comparators

Relative to simple 2-alkylamino-N-phenylacetamide fragments (e.g., 2-(ethylamino)-N-phenylacetamide, logP ~1.8), the target compound exhibits a computed logP of 3.79 ± 0.4 and a topological polar surface area (tPSA) of 63 Ų, reflecting the lipophilic influence of the 6-methylpyridin-2-ylmethyl substituent [1]. The elevated logP shifts the compound into a more favorable CNS-MPO (Central Nervous System Multiparameter Optimization) window for blood-brain barrier penetration studies, while the moderate tPSA (60–70 Ų range) retains compatibility with oral absorption guidelines [2].

Drug-likeness Physicochemical profiling Permeability prediction

Hydrogen-Bond Donor Potential: Lower HBD Count vs. Primary Amine Analogs

The target compound contains 2 hydrogen-bond donor groups (one amide NH, no additional NH in the amino side chain), compared to 3 HBDs in the closest primary amine-containing analog 2-[(6-methylpyridin-2-yl)methylamino]-N-phenylacetamide. The reduction of 1 HBD decreases the compound's desolvation penalty during passive membrane crossing, contributing to a higher predicted passive permeability (PAMPA Pe ~12 × 10⁻⁶ cm/s vs. ~5 × 10⁻⁶ cm/s for the primary amine analog) [1][2].

Solubility Permeability Hydrogen-bond donor count

Optimal Application Scenarios for 2-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-N-phenylacetamide Based on Differentiated Evidence


Chemical Proteomics: In-Situ Click-Labeling Probe Synthesis

The terminal alkyne enables on-demand CuAAC conjugation to fluorophores, biotin, or desthiobiotin tags in native cell lysates, making the compound a direct precursor to activity-based probes for target deconvolution [1]. The absence of an alkyne in non-propargylated analogs precludes this workflow entirely.

PROTAC Linker Elaboration for Kinase-Mimetic Warheads

The 6-methylpyridin-2-ylmethyl moiety mimics the hinge-binding fragment of type I kinase inhibitors, positioning the propargyl acetamide for subsequent CuAAC conjugation to E3 ligase-recruiting ligands, accelerating PROTAC assembly without disturbing the kinase-binding element [2].

Fragment-Based Screening Libraries for CNS-Targeted Kinases

With a logP of ~3.8 and moderate tPSA (63 Ų), the compound satisfies CNS-MPO criteria better than more polar alternative fragments, making it a suitable entry in fragment-screening decks designed for blood-brain barrier penetrant hits [3].

Quote Request

Request a Quote for 2-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.